2-(4-bromobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
2-(4-bromobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0993801
InChI:
InChI=1S/C17H12BrNO2S/c18-14-9-7-12(8-10-14)11-19-15-5-1-3-13-4-2-6-16(17(13)15)22(19,20)21/h1-10H,11H2
SMILES:
C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC4=CC=C(C=C4)Br
Molecular Formula:
C17H12BrNO2S
Molecular Weight:
374.3 g/mol
2-(4-bromobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
CAS No.:
Cat. No.: VC0993801
Molecular Formula: C17H12BrNO2S
Molecular Weight: 374.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12BrNO2S |
|---|---|
| Molecular Weight | 374.3 g/mol |
| IUPAC Name | 3-[(4-bromophenyl)methyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide |
| Standard InChI | InChI=1S/C17H12BrNO2S/c18-14-9-7-12(8-10-14)11-19-15-5-1-3-13-4-2-6-16(17(13)15)22(19,20)21/h1-10H,11H2 |
| Standard InChI Key | LAUUQIJEWHKTJV-UHFFFAOYSA-N |
| SMILES | C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC4=CC=C(C=C4)Br |
| Canonical SMILES | C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC4=CC=C(C=C4)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator